Differential Mutant vs. Wild-Type EGFR Selectivity Profile Compared to AZ5104
AZ7550 exhibits a mutant-EGFR selectivity profile that is essentially identical to osimertinib, but markedly different from the other primary metabolite, AZ5104. While AZ7550 retains a high selectivity margin, AZ5104 is significantly more potent against wild-type EGFR, resulting in a drastically reduced selectivity window [1].
| Evidence Dimension | Potency vs. EGFR forms and Selectivity Margin |
|---|---|
| Target Compound Data | IC50: 26 nM (PC9, Exon19del), 45 nM (H1975, L858R/T790M), 786 nM (LoVo, WT) |
| Comparator Or Baseline | AZ5104: IC50: 2 nM (PC9), 2 nM (H1975), 33 nM (LoVo, WT); Osimertinib: IC50: 12.92 nM (Exon19del), 11.44 nM (L858R/T790M), 480-1865 nM (WT) |
| Quantified Difference | AZ5104 is ~13-22x more potent against mutant cell lines but has a ~24x smaller selectivity margin (WT/mutant ratio) compared to AZ7550. |
| Conditions | Cellular proliferation assays in PC-9 (Exon19del), H1975 (L858R/T790M), and LoVo (WT) human NSCLC cell lines. |
Why This Matters
AZ7550 is the essential tool for studying osimertinib's on-target efficacy without confounding wild-type EGFR inhibition, unlike AZ5104, which introduces off-target noise.
- [1] Sullivan I, Planchard D. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience. Ther Adv Respir Dis. 2016;10(6):549-565. Data from Finlay MR, et al. J Med Chem. 2014;57(20):8249-8267. View Source
